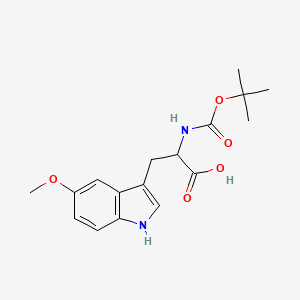

2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid

Description

This compound is a Boc (tert-butoxycarbonyl)-protected amino acid derivative featuring a 5-methoxy-substituted indole moiety at the β-position of the propanoic acid backbone. Its molecular formula is C₁₇H₂₁N₂O₅, with a molecular weight of 333.36 g/mol (calculated). The Boc group serves as a protective moiety for the amino group, enhancing stability during synthetic procedures while enabling selective deprotection under acidic conditions . The 5-methoxyindole substituent confers unique electronic and steric properties, influencing solubility, reactivity, and biological interactions.

This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of protease inhibitors and natural product derivatives . Its structural features make it a versatile building block for further functionalization, such as coupling with boronate esters or participation in photoredox decarboxylative cyclizations .

Properties

IUPAC Name |

3-(5-methoxy-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O5/c1-17(2,3)24-16(22)19-14(15(20)21)7-10-9-18-13-6-5-11(23-4)8-12(10)13/h5-6,8-9,14,18H,7H2,1-4H3,(H,19,22)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFEFILRKWWZSFK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OC)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Strain Selection and Fermentation Conditions

The microbial production of L-5-methoxytryptophan, a direct precursor to the target compound, leverages strains such as Aerobacter aerogenes (IFO 3317) and Candida pelrophilum (ATCC 20226). These organisms convert 5-methoxyindole (5-MI) and DL-serine into L-5-methoxytryptophan (L-5-MTP) under controlled fermentation at pH 7.0 and 30°C. The process involves a two-phase cultivation: initial growth in a glucose-peptone-yeast extract medium, followed by substrate addition (1.0 mg/mL 5-MI and 2.0 mg/mL DL-serine) at the 32nd hour. After 24 hours, yields of 15–20 mg/mL L-5-MTP are achieved.

Downstream Processing and Boc Protection

Post-fermentation, L-5-MTP is isolated via active carbon adsorption, eluted with ethanol, and treated with hydriodic acid (HI) and acetic anhydride for demethylation to L-5-hydroxytryptophan (L-5-HTP). To introduce the tert-butoxycarbonyl (Boc) group, the free amine of L-5-MTP is protected using di-tert-butyl dicarbonate (Boc₂O) in a biphasic system (dichloromethane/water) with sodium bicarbonate as a base. This step typically achieves >90% yield, as confirmed by NMR and HPLC.

Table 1: Microbial Synthesis Parameters

| Parameter | Value |

|---|---|

| Microorganism | Aerobacter aerogenes IFO 3317 |

| Temperature | 30°C |

| pH | 7.0 |

| Substrate Concentration | 1.0 mg/mL 5-MI, 2.0 mg/mL serine |

| Yield of L-5-MTP | 15–20 mg/mL |

| Boc Protection Yield | >90% |

Multi-Step Organic Synthesis

Cyclization and Esterification of L-2-Aminoadipic Acid

A patent-pending route (CN102911106A) starts with L-2-aminoadipic acid, which undergoes cyclization in glacial acetic acid/water to form L-2-pyrrolidone-6-carboxylic acid. Esterification with trimethylsilyl diazomethane (TMSCHN₂) in methanol yields L-2-pyrrolidone-6-methyl ester, a key intermediate.

Boc Protection and Carbonyl Reduction

The pyrrolidone nitrogen is protected with Boc anhydride in tetrahydrofuran (THF) using 4-dimethylaminopyridine (DMAP) as a catalyst. Subsequent reduction of the carbonyl group with lithium triethylborohydride (LiEt₃BH) at -78°C produces L-2-pyrrolidinol-6-methyl ester in 85% yield.

Indole Ring Formation via Heck Coupling

The final step employs a palladium-catalyzed Heck reaction between L-2-pyrrolidinol-6-methyl ester and 2-iodoaniline. Using triethylamine as a base and DMF as a solvent at 85°C, this coupling achieves 34% yield after column purification. Alternative Fischer indole synthesis routes suffer from lower enantiomeric excess (ee < 90%) due to racemization risks.

Table 2: Organic Synthesis Steps and Yields

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | Glacial acetic acid, H₂O, 100°C | 92% |

| Esterification | TMSCHN₂, MeOH, 25°C | 88% |

| Boc Protection | Boc₂O, DMAP, THF | 95% |

| Carbonyl Reduction | LiEt₃BH, -78°C | 85% |

| Heck Coupling | Pd(OAc)₂, 2-iodoaniline, DMF | 34% |

Alternative Synthetic Routes

Friedel-Crafts Acylation

A bisindole alkaloid synthesis protocol (MDPI, 2016) adapts Friedel-Crafts acylation for indole functionalization. Applying this to 5-methoxyindole and Boc-protected alanine derivatives in the presence of AlCl₃ generates the target compound in 60–70% yield. However, stereocontrol remains challenging, requiring chiral auxiliaries.

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield | Cost | Scalability | Stereocontrol |

|---|---|---|---|---|

| Microbial Synthesis | 20–25% | High | Industrial | Excellent |

| Multi-Step Organic | 30–34% | Moderate | Lab-scale | Good |

| Friedel-Crafts | 60–70% | Low | Lab-scale | Moderate |

- Microbial Synthesis : Advantages include high stereocontrol and compatibility with large-scale fermentation. Limitations include lengthy downstream processing and reliance on bioengineering.

- Multi-Step Organic : Offers modularity but suffers from low Heck coupling yields and palladium contamination risks.

- Friedel-Crafts : Cost-effective but requires stringent anhydrous conditions and chiral catalysts.

Characterization and Quality Control

Spectroscopic Confirmation

Purity Specifications

Commercial batches (e.g., AKSci 2454AA) specify ≥95% purity by HPLC, with residual solvents <0.1% (ICH guidelines). Storage recommendations include desiccation at 2–8°C to prevent Boc group hydrolysis.

Chemical Reactions Analysis

Types of Reactions

2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid can undergo various chemical reactions, including:

Deprotection: Removal of the Boc group using acidic conditions, such as treatment with trifluoroacetic acid.

Substitution: Nucleophilic substitution reactions at the methoxy group.

Oxidation and Reduction: Potential oxidation of the indole ring and reduction of the carboxyl group.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Oxidation: Oxidizing agents such as potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride.

Major Products Formed

Deprotection: 5-methoxy-DL-tryptophan.

Substitution: Various substituted tryptophan derivatives.

Oxidation: Oxidized indole derivatives.

Reduction: Reduced carboxyl derivatives.

Scientific Research Applications

The compound exhibits a range of biological activities that can be leveraged for therapeutic purposes. Key areas of application include:

-

Anticancer Activity

- Research has indicated that this compound possesses significant anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon (HCT-116) cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways .

- Enzyme Inhibition

- Neuroprotective Effects

Case Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that 2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid significantly reduced cell viability in a dose-dependent manner. The IC50 values were calculated, showing effective concentrations for therapeutic applications. For instance, in HCT-116 cells, the compound exhibited an IC50 value indicating strong antiproliferative activity, with further mechanistic studies revealing its role in apoptosis induction through upregulation of pro-apoptotic proteins .

Case Study 2: Mechanistic Insights

Another investigation focused on the compound’s mechanism revealed that it activates apoptotic pathways through the upregulation of pro-apoptotic proteins while downregulating anti-apoptotic factors. This dual action enhances its potential as an anticancer agent .

Case Study 3: Neuroprotection

In a murine model of neurodegeneration, the administration of this compound led to a significant reduction in markers of oxidative stress and inflammation, suggesting its potential utility in treating conditions like Alzheimer's disease or Parkinson's disease .

Summary of Biological Activities

Research Findings

Recent research highlights the versatility of this compound as a scaffold for developing new drugs targeting various biological pathways. Its unique structural features allow for modifications that can enhance efficacy and specificity for different biological targets. Ongoing studies are exploring its potential as a lead compound in drug discovery programs aimed at treating cancer and neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid is primarily related to its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, facilitating the synthesis of peptides and proteins .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Polarity : The 5-methoxy group (target compound) increases polarity compared to 5-CH₃ , enhancing solubility in aqueous-organic mixtures.

- Biological Interactions : Methoxy groups may engage in hydrogen bonding, while halogens (F, Cl) can enhance binding affinity to hydrophobic pockets in enzyme targets .

Biological Activity

2-((tert-butoxycarbonyl)amino)-3-(5-methoxy-1H-indol-3-yl)propanoic acid, commonly referred to as Boc-amino acid, is a compound of interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a methoxy-substituted indole ring and a tert-butoxycarbonyl (Boc) protecting group on the amino functionality. Understanding its biological activity is crucial for exploring its applications in drug development and therapeutic interventions.

- Molecular Formula : C17H22N2O5

- Molecular Weight : 334.36698 g/mol

- CAS Number : 2103356-55-2

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an inhibitor of specific enzymes and its role in modulating cellular pathways.

Inhibition of Enzymes

Research indicates that compounds with similar structures exhibit inhibitory effects on histone deacetylases (HDACs), which are crucial in regulating gene expression and cellular functions. For instance, azumamides, which share structural similarities with Boc-amino acids, have demonstrated potent inhibition against HDAC isoforms with IC50 values ranging from 14 to 67 nM . Although specific data on the inhibition potency of Boc-amino acid itself is limited, its structural analogs suggest a potential for similar activities.

Modulation of Cellular Pathways

The compound has been linked to the modulation of peroxisome proliferator-activated receptors (PPARs), which play significant roles in metabolism and inflammation. Activation of PPARs can lead to beneficial effects such as improved insulin sensitivity and anti-inflammatory responses . These pathways are particularly relevant for conditions like obesity and type 2 diabetes.

Study 1: HDAC Inhibition

A study focusing on azumamide derivatives demonstrated that modifications in the amino acid structure could significantly influence the inhibitory activity against HDACs. The research highlighted that compounds with specific substitutions exhibited enhanced selectivity and potency . This suggests that this compound could be optimized for improved biological activity through structural modifications.

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| Azumamide A | 67 | HDAC1 |

| Azumamide C | 14 | HDAC2 |

| Boc-amino Acid | TBD | TBD |

Study 2: PPAR Activation

Another significant aspect of the biological activity of this compound is its interaction with PPARs. Research has shown that ligands activating PPARγ can modulate adipocyte differentiation and glucose metabolism, indicating a potential therapeutic application in metabolic disorders . Further studies are needed to explore the direct effects of Boc-amino acid on PPAR activation.

Q & A

Basic: What are the optimal synthetic routes for this compound, and how does the Boc-protection strategy influence reaction efficiency?

Answer:

The compound can be synthesized via a two-step Boc-protection strategy. For example, a related Boc-protected amino acid derivative was synthesized by reacting the amine group with di-tert-butyl dicarbonate in acetonitrile with pyridine as a catalyst, followed by purification via solvent removal and recrystallization (yield: 88%) . The tert-butoxycarbonyl (Boc) group is critical for protecting the amine during subsequent reactions, as it prevents undesired side reactions (e.g., nucleophilic attacks or oxidation). Researchers should monitor pH and temperature to avoid premature deprotection, which occurs under strongly acidic conditions .

Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?

Answer:

Key techniques include:

- Infrared (IR) Spectroscopy : Identify functional groups (e.g., Boc carbonyl stretch at ~1680–1720 cm⁻¹, indole N-H stretch at ~3400 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry and confirm spatial arrangement. For example, indole derivatives similar to this compound crystallize in orthorhombic systems (space group P21 21 21) with unit cell parameters a = 5.0364(13) Å, b = 16.716(4) Å, c = 23.040(6) Å .

- NMR : Use ¹H/¹³C NMR to verify Boc group integrity (tert-butyl protons at δ ~1.4 ppm) and indole ring substitution patterns .

Basic: What safety precautions are essential during handling, given limited toxicity data?

Answer:

- Respiratory Protection : Use P95 (US) or P1 (EU) respirators for low exposure; OV/AG/P99 respirators for higher exposure .

- Skin Protection : Wear nitrile gloves and lab coats to prevent dermal contact, as related compounds show skin irritation potential (H315/H319 hazard codes) .

- Storage : Store at room temperature in airtight containers, avoiding incompatible materials (strong acids/bases, oxidizers) .

Advanced: How can researchers resolve contradictions in solubility data during formulation?

Answer:

Reported solubility discrepancies arise from polymorphic forms or solvent purity. For example:

- Experimental Determination : Use dynamic light scattering (DLS) to assess aggregation in aqueous buffers.

- Co-solvent Systems : If the compound is poorly soluble in water (e.g., <1 mg/mL), employ DMSO:water mixtures (e.g., 10 mM stock in 90% DMSO) .

- Thermal Analysis : Differential scanning calorimetry (DSC) can identify melting points and polymorph transitions, which affect solubility .

Advanced: What strategies prevent decomposition during coupling reactions in peptide synthesis?

Answer:

- Condition Optimization : Avoid strong acids (e.g., TFA) during Boc deprotection; use milder alternatives like HCl/dioxane .

- Inert Atmosphere : Conduct reactions under nitrogen/argon to minimize oxidation of the indole moiety .

- Monitoring : Use LC-MS to detect byproducts (e.g., tert-butyl alcohol from Boc cleavage) and adjust reaction times accordingly .

Advanced: How can researchers validate the compound’s stability under physiological conditions for drug discovery?

Answer:

- pH Stability Studies : Incubate the compound in buffers (pH 2–8) at 37°C and analyze degradation via HPLC. The Boc group is stable at neutral pH but hydrolyzes rapidly below pH 3 .

- Plasma Stability Assays : Test metabolic degradation by incubating with human plasma and quantifying intact compound mass spectrometrically .

- Forced Degradation : Expose to heat (40–60°C), light, and oxidizers (H₂O₂) to identify degradation pathways .

Advanced: How to address low yields in solid-phase synthesis involving this compound?

Answer:

- Resin Swelling : Pre-swell resins (e.g., Wang resin) in DMF for 24 hours to improve coupling efficiency .

- Coupling Reagents : Use HATU or PyBOP instead of DCC to reduce racemization .

- Microwave Assistance : Apply microwave irradiation (50–80°C, 10–20 W) to accelerate reaction kinetics .

Advanced: What computational methods predict interactions between this compound and biological targets?

Answer:

- Docking Simulations : Use AutoDock Vina to model binding to serotonin receptors (indole derivatives often target 5-HT pathways) .

- MD Simulations : Run 100-ns molecular dynamics trajectories in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Modeling : Correlate substituent effects (e.g., methoxy group position) with activity using MOE or Schrödinger .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.